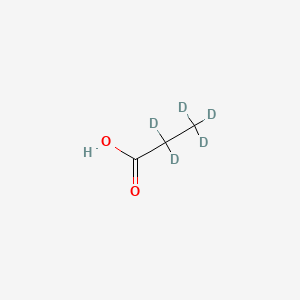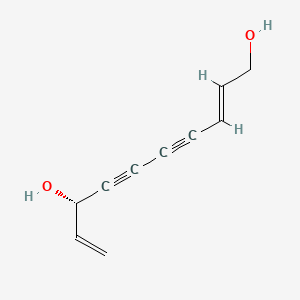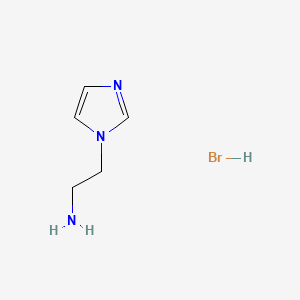
Propionic-d5 acid
Overview
Description
Propionic-d5 acid is intended for use as an internal standard for the quantification of propionic acid by GC- or LC-MS . It is a short-chain fatty acid produced predominantly by bacterial fermentation of dietary fiber in the colon but is also found in various dairy products such as yogurt . It is an agonist of free fatty acid receptor 2 (FFAR2/GPR43) and FFAR3/GPR41 .
Molecular Structure Analysis
The molecular formula of Propionic-d5 acid is CD3CD2COOH . It has a molecular weight of 79.11 .Chemical Reactions Analysis
Propionic acid is produced in E. coli via the sleeping beauty mutase operon under anaerobic conditions in rich medium via amino acid degradation . There has been a growing interest in the bioproduction of propionic acid by Propionibacterium .Physical And Chemical Properties Analysis
Propionic-d5 acid has a molecular weight of 79.11 . It is a product in category SIL Fatty Acids and Esters .Scientific Research Applications
Food Industry
Propionic acid and its derivatives are considered “Generally Recognized As Safe” food additives . They are widely used as anti-microbial agents to control the contamination of food by microorganisms such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes during pre- and post-harvesting of food products .
Anti-Inflammatory Agent
Propionic acid is used as an anti-inflammatory agent . It can pass through a cell membrane into the cytoplasm and release protons that result in a pH gradient across the cell membrane, causing adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
Herbicide
Propionic acid is used as a herbicide . It is one of the most important chemical intermediates with wide industrial applications .
Artificial Flavor
Propionic acid is used as an artificial flavor in diverse industrial applications . It is produced via biological pathways using Propionibacterium and some anaerobic bacteria .
Animal Feed
Propionic acid is widely used as an antimicrobial agent in animal feed . It helps to control the growth of harmful bacteria and molds, ensuring the health and well-being of the animals .
Biological Production
The cultivation of propionic acid-producing bacteria (PAB) in the presence of lactic acid bacteria (LAB) is a typical application for propionic acid production based on strong commensalism . The produced lactic acid by LAB serves as a substrate that can be consumed by PAB to produce propionic acid as well as acetic acid .
Hyperpolarization
Propionic-d5 acid is used in hyperpolarization, a technique used in magnetic resonance imaging (MRI) to increase signal strength .
Metabolomics
Propionic-d5 acid is used in metabolomics, the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms .
Mechanism of Action
Target of Action
Propionic-d5 acid, also known as Propanoic Acid-d5 or Propionate-d5 , is a short-chain fatty acid . It primarily targets the free fatty acid receptors 2 (FFAR2/GPR43) and 3 (FFAR3/GPR41) . These receptors play a crucial role in various physiological processes, including the regulation of energy homeostasis, immune responses, and gut motility .
Mode of Action
Propionic-d5 acid acts as an agonist of FFAR2/GPR43 and FFAR3/GPR41 . It binds to these receptors and triggers a response. Specifically, it inhibits forskolin-induced cAMP accumulation in cells expressing FFAR2/GPR43 or FFAR3/GPR41 . This interaction with its targets leads to various changes, such as the induction of chemotaxis of polymorphonuclear (PMN) neutrophils .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQKXXYIPTUBI-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731121 | |
| Record name | (~2~H_5_)Propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic-d5 acid | |
CAS RN |
60153-92-6 | |
| Record name | (~2~H_5_)Propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60153-92-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)








![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)


![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)
